
Difluorostyrene
Descripción general
Descripción
Difluorostyrene is a chemical compound with the molecular formula C8H6F2 . It is used in laboratory settings and for the synthesis of various substances .
Synthesis Analysis
This compound can be synthesized through various methods. One such method involves the Suzuki–Miyaura cross-coupling of 2,2-difluoro-1-iodo-1-silylethenes . This method has several advantages over previous ones, including enhanced scope, higher yields, ease of purification, and a significant reduction in the amount of desilylated side-products .Molecular Structure Analysis
This compound has a molecular weight of 140.13 g/mol . It contains a total of 16 bonds, including 10 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, and 1 six-membered ring .Chemical Reactions Analysis
This compound can undergo various radical reactions. These processes include the addition of a radical species to a double bond or one-electron reduction of the this compound fragment . Photocatalytic reactions initiated by visible light have been particularly emphasized .Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 138.3±20.0 °C at 760 mmHg, and a vapour pressure of 8.4±0.2 mmHg at 25°C . It also has an enthalpy of vaporization of 36.0±3.0 kJ/mol and a flash point of 30.6±0.0 °C .Aplicaciones Científicas De Investigación
Electrooptical Applications
Polyfluorenes, a class of materials related to difluorostyrene, have shown significant promise in electrooptical applications due to their exceptional properties. They are particularly noted for their ability to emit colors across the entire visible spectrum with high efficiency and low operating voltage, making them suitable for light-emitting diodes and other optoelectronic devices (Leclerc, 2001).
Synthesis of Fluorinated Heterocyclic Systems
β,β-Difluorostyrenes, when substituted with certain groups, can undergo chemical processes leading to the synthesis of fluorinated heterocyclic systems. These systems have high yields and are valuable in various chemical synthesis applications (Ichikawa et al., 1997).
Fluorination in Organic Molecules
The introduction of fluorine atoms and fluorinated moieties, including this compound derivatives, into organic molecules is crucial in life science and materials science. This fluorination can bring about beneficial effects to the target molecules, with a range of applications in pharmaceuticals and agrochemicals (Hu et al., 2009).
Intramolecular Cyclizations
Intramolecular cyclizations of this compound derivatives can lead to the synthesis of 3-fluorinated isochromenes and isothiochromenes. These cyclizations are significant for the production of specialized organic compounds (Wada et al., 2001).
Catalytic Applications
Cobalt(III)-catalyzed α-fluoroalkenylation of arenes with gem-difluorostyrenes represents a significant advancement in catalysis, offering a new method for the synthesis of diverse organic compounds (Kong et al., 2016).
Electrochemical Applications
In electrochemistry, gem-difluoroalkenes like this compound are pivotal in drug design and act as synthons for fluoride-containing molecules. Their applications in electrochemical synthesis represent a growing area of interest (Sheng et al., 2020).
Optoelectronic Devices
Polyfluorene-based semiconductors, including those derived from this compound, are explored for use in a variety of optoelectronic devices like solar cells, memories, and sensors. Their electronic structures and morphologies are critical for these applications (Xie et al., 2012).
Ring-fluorinated Isoquinoline and Quinoline Synthesis
The synthesis of ring-fluorinated isoquinoline and quinoline through the intramolecular cyclization of this compound derivatives is an important chemical process, offering new pathways in organic synthesis (Ichikawa et al., 2003).
Light-Emitting Polymers
Polyfluorenes, closely related to this compound, have been intensively studied for their potential in light-emitting diodes. They are especially notable for their high-efficiency and stable emission properties, making them suitable for commercial applications in polymer LEDs (Bernius et al., 2000).
Spectral Stability in Optoelectronics
Intrachain aggregates in polyfluorenes, derivatives of this compound, have been investigated for their role in green emission, which is significant for enhancing material performance in optoelectronic devices (Nakamura et al., 2018).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2,2-difluoroethenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2/c9-8(10)6-7-4-2-1-3-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYJMQGTOTVJBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343140 | |
| Record name | DIFLUOROSTYRENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
405-42-5 | |
| Record name | DIFLUOROSTYRENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


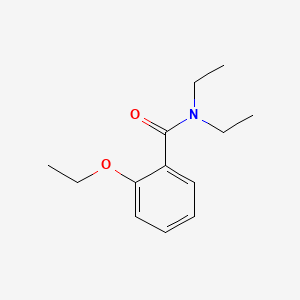
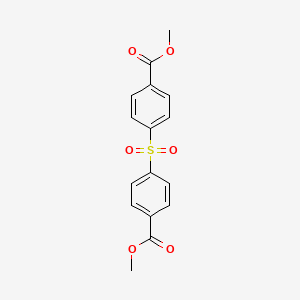


![1-Naphthalenesulfonic acid, 3-hydroxy-4-[(2-hydroxy-1-naphthalenyl)azo]-, zinc salt (2:1)](/img/structure/B1617668.png)
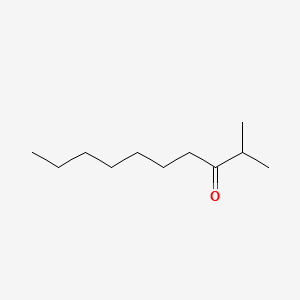

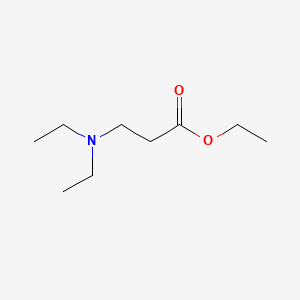



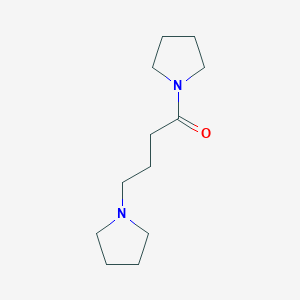
![Octadecane, 1,1',1''-[1,2,3-propanetriyltris(oxy)]tris-](/img/structure/B1617679.png)
![Benzamide, N-[5,8,13,14-tetrahydro-5,8,14-trioxo-11-(trifluoromethyl)naphth[2,3-c]acridin-6-yl]-](/img/structure/B1617680.png)